molecular formula C16H16ClI2NO4 B571184 L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride CAS No. 111149-73-6

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride

Cat. No. B571184
M. Wt: 575.566
InChI Key: ZBXPOJVMXLBWLM-UQKRIMTDSA-N
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Description

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of L-Tyrosine . L-Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It is a non-essential amino acid with a polar side group . L-Tyrosine methyl ester is used as a dehydroepiandrosterone as a sulfate acceptor .


Synthesis Analysis

L-Tyrosine methyl ester was synthesized in the early eighties by scientists of Meram laboratories in search of possible therapeutic applications . The prodrug strategy, a transient modification of physicochemical properties through chemical derivatization, is the approach of choice for such drugs . L-Tyrosine carboxylic esters can be used as prodrugs .


Molecular Structure Analysis

The crystal structure of L-Tyrosine methyl ester has been determined and compared to published structures of L-Tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters . It crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1 .


Chemical Reactions Analysis

L-Tyrosine alkyl esters are used as prodrugs for L-Tyrosine . Esterification is a tool in peptide synthesis that has proved effective in the design of amino acid-based (pro-)drugs . L-Tyrosine carboxylic esters are more lipophilic and absorbed up to ten times faster than L-Tyrosine .


Physical And Chemical Properties Analysis

L-Tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low . It should be one of the better prodrugs among the alkyl esters of tyrosine .

Safety And Hazards

L-Tyrosine methyl ester may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

L-Tyrosine alkyl esters are used as prodrugs for L-Tyrosine . Understanding their solid-state properties is the first step in mastering drug delivery . The prodrug strategy, a transient modification of physicochemical properties through chemical derivatization, is the approach of choice for such drugs . L-Tyrosine carboxylic esters can be used as prodrugs .

properties

IUPAC Name

methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15I2NO4.ClH/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11;/h2-7,14,20H,8,19H2,1H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXPOJVMXLBWLM-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClI2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride

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